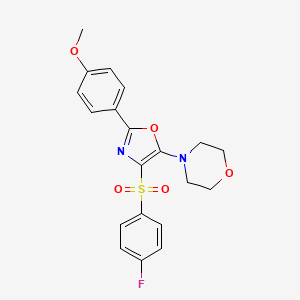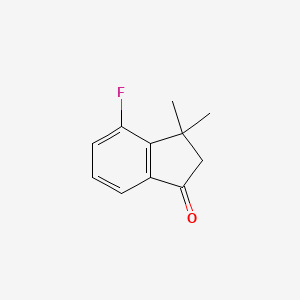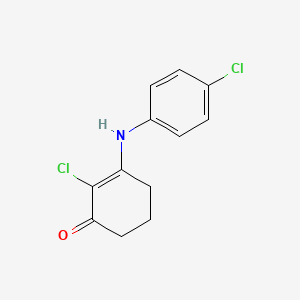![molecular formula C22H26N4O2 B2810860 N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide CAS No. 915911-37-4](/img/structure/B2810860.png)
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide typically involves the reaction of benzimidazole derivatives with morpholine and subsequent N-ethylation and acetamidation. The synthetic route might include the following steps:
Formation of 2-(morpholin-4-ylmethyl)-1H-benzimidazole: : This can be synthesized by reacting 2-chloromethyl benzimidazole with morpholine under reflux conditions.
N-ethylation: : The product is then subjected to N-ethylation using ethyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate.
Acetamidation: : Finally, the N-ethylated product is reacted with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
On an industrial scale, this synthesis might be optimized for yield and purity by employing catalytic processes and high-efficiency purification methods. The specifics of the conditions would depend on the desired scale and the need to minimize by-products.
化学反应分析
Types of Reactions
N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : May form N-oxides when treated with oxidizing agents like hydrogen peroxide.
Reduction: : Can be reduced using reagents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions may occur at the benzimidazole or morpholine moieties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acid chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: : N-oxides.
Reduction: : Corresponding amines or alcohols depending on the specific structure.
Substitution: : Varied, depending on the nature of the substituents introduced.
科学研究应用
Chemistry
Used in catalysis as a ligand due to its nitrogen-rich structure, potentially enhancing the activity and selectivity of various catalytic systems.
Biology
Explored as a potential lead compound for developing new therapeutic agents targeting specific biological pathways due to its ability to interact with proteins and enzymes.
Medicine
Investigated for its potential use in the treatment of various diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
作用机制
Molecular Targets and Pathways
The exact mechanism of action of N-ethyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenylacetamide may involve its binding to specific enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site or an allosteric site, thus altering the enzyme's function.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: : Share the core structure but with different substituents, resulting in varying biological activities.
Morpholine derivatives: : Used in various medicinal and industrial applications, often for their ability to interact with biological targets.
Phenylacetamide derivatives: : Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The combination of the benzimidazole, morpholine, and phenylacetamide moieties in a single molecule provides a unique set of properties that may offer advantages in terms of potency, selectivity, and the ability to engage multiple biological targets simultaneously, which could be advantageous for therapeutic applications.
属性
IUPAC Name |
N-ethyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-25(18-8-4-3-5-9-18)22(27)17-26-20-11-7-6-10-19(20)23-21(26)16-24-12-14-28-15-13-24/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIJSILDVRGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)
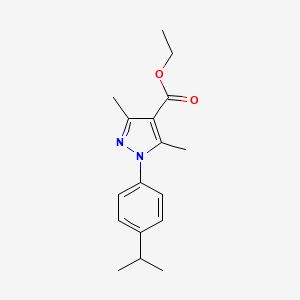
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)
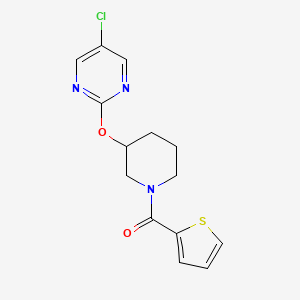
![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)
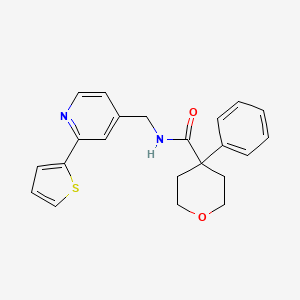
![1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B2810794.png)
